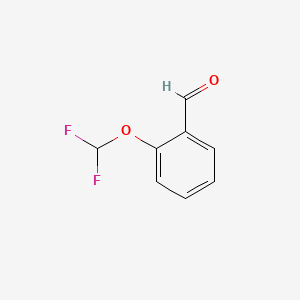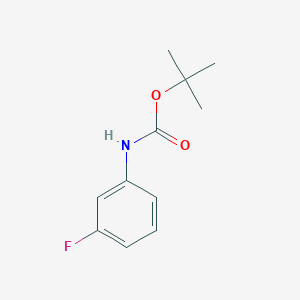
1-N-Boc-3-Fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Boc-3-Fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate, is an organic compound with the molecular formula C11H14FNO2. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a fluorine atom is substituted at the meta position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-N-Boc-3-Fluoroaniline can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-N-Boc-3-Fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 3-fluoroaniline.
Metalation Reactions: The compound can undergo metalation adjacent to the nitrogen atom when treated with tert-butyllithium, enabling further chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Metalation Reactions: tert-Butyllithium in anhydrous conditions is used for metalation.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: 3-Fluoroaniline is the primary product.
Metalation Reactions: Metalated intermediates that can undergo further transformations.
Wissenschaftliche Forschungsanwendungen
1-N-Boc-3-Fluoroaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the synthesis of fluorinated amino acids and other bioactive molecules.
Environmental Monitoring: Its anion binding properties are utilized in the selective complexation of cyanide or fluoride ions in water.
Nanotechnology: It plays a role in the formation of borazines used in chemical vapor deposition processes for creating graphene-boron nitride nanostructures.
Neuropharmacology: It is used in the synthesis of compounds targeting G protein-coupled receptors (GPCRs).
Wirkmechanismus
The mechanism of action of 1-N-Boc-3-Fluoroaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations. In medicinal chemistry, its fluorinated derivatives may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
1-N-Boc-4-Fluoroaniline: Similar structure but with the fluorine atom at the para position.
1-N-Boc-2-Fluoroaniline: Similar structure but with the fluorine atom at the ortho position.
1-N-Boc-3-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-N-Boc-3-Fluoroaniline is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The meta position of the fluorine atom can lead to different electronic and steric effects compared to its ortho and para counterparts.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELOKGOCXECBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382614 |
Source


|
| Record name | 1-N-Boc-3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81740-18-3 |
Source


|
| Record name | 1,1-Dimethylethyl N-(3-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81740-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Boc-3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
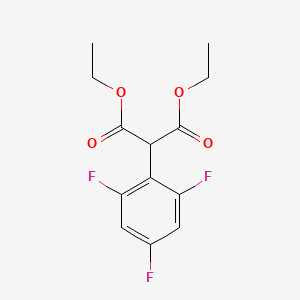
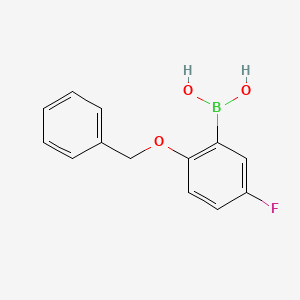
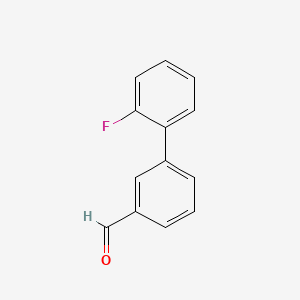

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
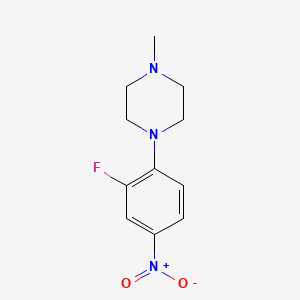
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)




